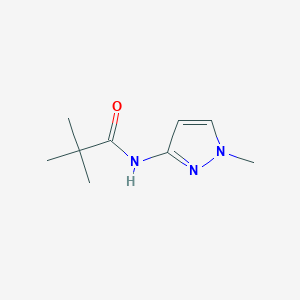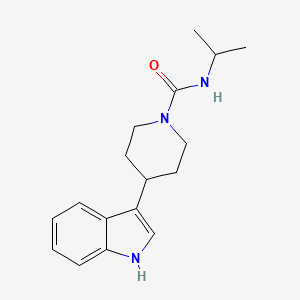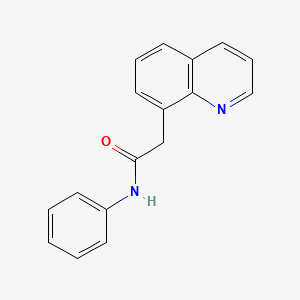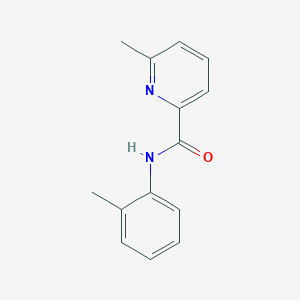
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. DMMP is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide acts as a Lewis acid catalyst in various chemical reactions. It has a high electron-withdrawing ability due to the presence of a pyrazole ring and a carbonyl group. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can coordinate with electron-rich substrates, such as enolates, to form stable intermediates, which can then undergo further reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also activate electrophiles, such as alkyl halides, through coordination, making them more reactive towards nucleophiles.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been shown to have low acute toxicity, with an LD50 of over 5000 mg/kg in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has several advantages for lab experiments, including its high purity, low toxicity, and high reactivity as a catalyst. It can be easily synthesized on a large scale and is relatively inexpensive compared to other catalysts. However, 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has some limitations, such as its limited solubility in some solvents, which can limit its use in certain reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also be sensitive to moisture and air, leading to degradation and reduced reactivity.
Direcciones Futuras
For 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide include its use in asymmetric reactions, the synthesis of new pharmaceuticals and agrochemicals, and the modification of 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide to improve its solubility and reactivity.
Métodos De Síntesis
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can be synthesized through a reaction between 2,2-dimethylpropionyl chloride and 1-methylpyrazole in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide as a white crystalline solid with a high purity of over 98%. The synthesis process is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been widely used as a reagent in organic synthesis due to its unique chemical properties. It has been used in the synthesis of various compounds, including pyrazoles, pyrazolines, and pyrazolidines. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been used as a catalyst in various chemical reactions, such as the Michael addition reaction and the Friedel-Crafts reaction. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been shown to be a highly effective catalyst, with high yields and selectivity in various reactions.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFQADDXGBGERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-1H-pyrazol-3-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)




